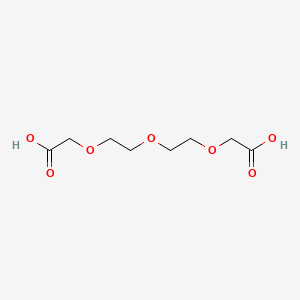

3,6,9-Trioxaundecanedioic acid

説明

Structure

3D Structure

特性

IUPAC Name |

2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O7/c9-7(10)5-14-3-1-13-2-4-15-6-8(11)12/h1-6H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZZQNLKBWJYPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(=O)O)OCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30160823 | |

| Record name | 2,2'-(Oxybis(2,1-ethanediyloxy))bisacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13887-98-4 | |

| Record name | 3,6,9-Trioxaundecanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13887-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9-Trioxaundecanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013887984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-(Oxybis(2,1-ethanediyloxy))bisacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[oxybis(2,1-ethanediyloxy)]bisacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,6,9-TRIOXAUNDECANEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63VXM1976A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,6,9-Trioxaundecanedioic Acid: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical Properties, Experimental Protocols, and Applications of 3,6,9-Trioxaundecanedioic Acid

Introduction

This compound, also known as polyethylene (B3416737) glycol (PEG) diacid, is a homobifunctional crosslinking reagent of significant interest in the fields of medicinal chemistry, drug delivery, and materials science. Its structure, featuring a hydrophilic triethylene glycol spacer flanked by two terminal carboxylic acid groups, imparts unique properties that make it a versatile building block. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and its applications, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature, characterized by its high water solubility.[1][2] Its key properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O₇ | [3] |

| Molecular Weight | 222.19 g/mol | [3] |

| Appearance | Liquid | [2] |

| Density | 1.3 g/mL at 20 °C | [2] |

| Boiling Point | 443.7 ± 30.0 °C (Predicted) | [4] |

| Refractive Index | n20/D 1.470 | [2] |

| pKa₁ | 3.09 ± 0.10 (Predicted) | [4] |

Table 2: Solubility Profile

| Solvent | Solubility | Reference(s) |

| Water | Soluble | [4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [4] |

| Dichloromethane (B109758) (DCM) | Soluble | [4] |

| Dimethylformamide (DMF) | Soluble | [4] |

Spectral Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

Table 3: Spectroscopic Data

| Technique | Key Features and Peaks | Reference(s) |

| ¹H NMR | (400 MHz, CDCl₃) δ: 10.69 (s, 2H, -OH), 4.22 (s, 4H, -OCH₂O-), 3.78 (m, 8H, -OCH₂CH₂O-) | [5] |

| ¹³C NMR | (100 MHz, CDCl₃) δ: 173.9 (2C, C=O), 71.2 (2C, -OCH₂CH₂O-), 70.6 (2C, -OCH₂CH₂O-), 68.7 (2C, -C(O)CH₂O-) | [5] |

| Infrared (IR) | Characteristic absorptions for O-H (broad), C=O (strong), and C-O stretching. | [4][6] |

| Mass Spectrometry (MS) | HRMS (ES+): calculated for C₈H₁₄O₇Na: 245.0637; found: 245.0645. | [5] |

Experimental Protocols

This section details key experimental procedures involving the synthesis and application of this compound.

Synthesis of this compound

A common laboratory-scale synthesis involves the deprotection of a corresponding diester, such as the di-tert-butyl ester.

General Procedure for Deprotection of Di-tert-butyl 3,6,9-trioxaundecanedioate:

-

Dissolve the di-tert-butyl 3,6,9-trioxaundecanedioate precursor in a 3:1 mixture of dichloromethane (CH₂Cl₂) and trifluoroacetic acid (TFA).[5]

-

Stir the reaction mixture at room temperature. The reaction is typically rapid.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.[5]

-

The resulting product, this compound, is typically obtained as a colorless oil in quantitative yield and can be used without further purification for many applications.[5]

Amide Bond Formation using EDC/NHS Coupling

This compound is frequently used to link molecules containing primary amine groups through the formation of stable amide bonds. A widely used method for this is carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7][8][9]

Two-Step Protocol for Coupling to an Amine-Containing Molecule:

-

Activation of Carboxylic Acid:

-

Dissolve this compound (1 equivalent) in an appropriate buffer, typically 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) at pH 4.5-5.[8]

-

Add EDC (1.5-2 equivalents) and NHS or Sulfo-NHS (1.5-2 equivalents) to the solution.[8]

-

Allow the reaction to proceed at room temperature for 15-30 minutes to form the stable NHS ester intermediate.[8][9]

-

-

Coupling to the Amine:

-

Add the amine-containing molecule (e.g., a protein of interest ligand or an E3 ligase ligand) to the activated linker solution.

-

Adjust the pH of the reaction mixture to 7.2-7.5 by adding a non-amine-containing buffer such as phosphate-buffered saline (PBS).[9]

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching and Purification:

-

Quench any unreacted NHS esters by adding hydroxylamine (B1172632) or a similar quenching agent.[8]

-

Purify the resulting conjugate using appropriate chromatographic techniques, such as size-exclusion chromatography or preparative HPLC.

-

Applications in Drug Development: PROTACs

A primary application of this compound is as a hydrophilic linker in the synthesis of PROTACs.[10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[10] The linker plays a crucial role in determining the efficacy of the PROTAC by influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Logical Workflow for PROTAC Synthesis using this compound

The synthesis of a PROTAC using a dicarboxylic acid linker typically involves a stepwise approach to ensure the correct assembly of the final molecule.

Safety and Handling

This compound is classified as causing serious eye damage.[4] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as safety glasses and gloves. It should be stored in a dry, well-ventilated area.

Conclusion

This compound is a valuable and versatile tool for researchers and professionals in drug development and related fields. Its well-defined chemical properties, coupled with straightforward experimental protocols for its use in bioconjugation, make it an ideal hydrophilic linker. Its successful application in the design of PROTACs highlights its potential to contribute to the development of novel therapeutics. This guide provides a solid foundation of technical information to facilitate its effective use in research and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound technical, = 70 T 13887-98-4 [sigmaaldrich.com]

- 3. This compound - MedChem Express [bioscience.co.uk]

- 4. This compound | C8H14O7 | CID 83793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. researchgate.net [researchgate.net]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3,6,9-Trioxaundecanedioic Acid (CAS: 13887-98-4) for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3,6,9-Trioxaundecanedioic acid (CAS number 13887-98-4), a versatile homobifunctional crosslinker pivotal in modern drug development. With its hydrophilic polyethylene (B3416737) glycol (PEG) backbone and terminal carboxylic acid functionalities, this molecule has emerged as a critical component in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This document consolidates its physicochemical properties, outlines detailed experimental protocols for its application in PROTAC synthesis, and presents its broader utility in bioconjugation and polymer science. The information is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this linker's unique attributes for targeted protein degradation and other advanced therapeutic strategies.

Introduction

This compound is a polyethylene glycol (PEG)-based linker molecule.[1] Characterized by a central chain of three ethylene (B1197577) glycol units flanked by two terminal carboxylic acid groups, it serves as a hydrophilic spacer in various bioconjugation applications.[2][3] Its significance in the pharmaceutical industry has grown substantially with the advent of PROTAC technology.[4][5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[6][7][8]

The linker component of a PROTAC is crucial, as its length, flexibility, and solubility profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[7][9] this compound offers a well-defined length and enhances the aqueous solubility of the resulting PROTAC, a common challenge in the development of these large molecules.[6][9]

Beyond PROTACs, this dicarboxylic acid is utilized in the synthesis of antibody-drug conjugates (ADCs), drug delivery systems, and advanced polymers, where its properties contribute to improved bioavailability and performance.[4][10]

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented below. This information has been compiled from various chemical suppliers and databases.

Table 1: Chemical and Physical Properties

| Property | Value | References |

| CAS Number | 13887-98-4 | [4][6][11] |

| Molecular Formula | C₈H₁₄O₇ | [11][12] |

| Molecular Weight | 222.19 g/mol | [11][12] |

| IUPAC Name | 2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]acetic acid | [4][12] |

| Synonyms | O,O'-Oxydiethylene-diglycolic acid, PEG3-(CH2CO2H)2 | [2][3][4] |

| Appearance | Off-white to yellow solid-liquid mixture or liquid | [4][6] |

| Density | 1.3 g/mL at 20 °C | [4][13] |

| Refractive Index (n20/D) | 1.470 | [4][13] |

| Boiling Point | 443.7 ± 30.0 °C at 760 mmHg | [3][4] |

| Flash Point | 178.3 °C | [3][4] |

| pKa (Predicted) | 3.09 ± 0.10 | [3] |

Table 2: Solubility Data

| Solvent | Solubility | References |

| Water | ≥ 100 mg/mL (450.07 mM) | [6] |

| DMSO | 12.5 mg/mL (56.26 mM) with ultrasonic and warming to 60°C | [6] |

| 44 mg/mL (198.02 mM) - use fresh DMSO | [14][15] | |

| Ethanol | 44 mg/mL | [14] |

| DCM, DMF | Soluble | [3][4] |

Table 3: Safety and Handling Information

| Aspect | Details | References |

| GHS Pictogram | GHS05 (Corrosion) | [13] |

| Signal Word | Danger | [13] |

| Hazard Statements | H318: Causes serious eye damage. | [13] |

| Precautionary Statements | P280, P305 + P351 + P338 | [13] |

| Storage (Pure Form) | -20°C for 3 years, 4°C for 2 years | [6] |

| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [6] |

| Personal Protective Equipment | Eyeshields, gloves, N95 dust mask | [13] |

Role in PROTAC Synthesis and Mechanism of Action

This compound is a homobifunctional linker, meaning it has identical reactive groups at both ends.[16] The two terminal carboxylic acids allow for the sequential or convergent attachment of two different molecules, typically a ligand for a protein of interest (POI) and a ligand for an E3 ubiquitin ligase.

The synthesis of a PROTAC using this linker generally involves two successive amide bond formation reactions.[3] Each carboxylic acid group is activated and then reacted with a primary or secondary amine on the respective ligands.

Once synthesized, the PROTAC molecule can permeate the cell membrane and simultaneously bind to the POI and an E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Amide Synthesis [fishersci.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 9. precisepeg.com [precisepeg.com]

- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 13. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]

- 14. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. lumiprobe.com [lumiprobe.com]

In-Depth Technical Guide: 3,6,9-Trioxaundecanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and analytical methodologies related to 3,6,9-Trioxaundecanedioic acid, a key bifunctional linker in modern chemical and pharmaceutical research.

Core Physicochemical Data

This compound, a polyethylene (B3416737) glycol (PEG)-based derivative, is recognized for its utility as a hydrophilic linker, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs).[][2][3] Its structure incorporates two terminal carboxylic acid groups, rendering it suitable for various conjugation chemistries.[2]

The fundamental quantitative data for this compound are summarized below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Weight | 222.19 g/mol | [][4][5][6] |

| Molecular Formula | C₈H₁₄O₇ | [][4][5][6] |

| Exact Mass | 222.07395278 Da | [5] |

| CAS Number | 13887-98-4 | [][4][5][6] |

| Density | 1.3 g/mL at 20 °C | [] |

| Boiling Point | 443.7 ± 30.0 °C at 760 mmHg | [][4] |

| Refractive Index | n20/D 1.470 | [] |

| pKa₁ | 3.09 ± 0.10 | [4] |

| Solubility in DMSO | 44 mg/mL (198.02 mM) | [3] |

| Water Solubility | > 100 mg/mL | [4] |

Experimental Protocols

The determination of the molecular weight of this compound is a critical step in its characterization. Mass spectrometry is the primary technique employed for this purpose.

Methodology: Mass Spectrometry for Molecular Weight Determination

Objective: To accurately determine the molecular mass of this compound.

Instrumentation:

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

Procedure:

1. Sample Preparation:

- Dissolve a known concentration of this compound in a suitable solvent. Given its solubility, Dimethyl Sulfoxide (DMSO) or water are appropriate choices.[3][4]

2. Gas Chromatography-Mass Spectrometry (GC-MS):

- Injection: Introduce the sample into the GC inlet. The instrument settings (e.g., injector temperature, split ratio) should be optimized for the compound.

- Separation: The sample is vaporized and carried by an inert gas through a capillary column. The temperature of the column is gradually increased to separate the analyte from any impurities.

- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically through electron impact (EI).

- Detection: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion. The molecular ion peak will correspond to the molecular weight of the compound.

3. Liquid Chromatography-Mass Spectrometry (LC-MS):

- Chromatography: The sample is injected into a liquid chromatograph, typically a reverse-phase column such as a C18.[5] A gradient of solvents (e.g., water and acetonitrile (B52724) with a small amount of formic acid) is used to elute the compound.

- Ionization: The eluent from the LC is introduced into the ESI source of the mass spectrometer. A high voltage is applied to the liquid to create a fine spray of charged droplets. The solvent evaporates, leaving the charged analyte molecules. For this compound, analysis in positive ion mode would detect the protonated molecule [M+H]⁺.[5]

- Mass Analysis: The mass-to-charge ratio of the ions is determined. For the [M+H]⁺ ion of this compound, the expected m/z would be approximately 223.0812.[5]

Data Analysis:

-

The mass spectrum will show a peak corresponding to the molecular ion (in GC-MS) or the protonated molecule (in LC-MS). The m/z value of this peak provides the molecular weight.

-

The fragmentation pattern observed in the mass spectrum can be used to confirm the structure of the molecule.

Logical Relationships and Workflows

The following diagrams illustrate the conceptual flow from compound identification to experimental verification of its molecular weight.

Caption: Relationship between compound identity and its molecular properties.

Caption: Workflow for molecular weight determination via mass spectrometry.

References

An In-depth Technical Guide to the Solubility of 3,6,9-Trioxaundecanedioic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,6,9-trioxaundecanedioic acid in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where this compound is utilized.

Core Properties of this compound

This compound, also known as PEG3-(CH2CO2H)2, is a hydrophilic bifunctional crosslinker.[1][2] Its structure, featuring two terminal carboxylic acid groups and a flexible polyethylene (B3416737) glycol (PEG) spacer, imparts unique solubility characteristics that are critical for its applications in areas such as proteomics, drug delivery, and materials science.[1][3] The presence of ether linkages and carboxylic acid moieties allows for significant hydrogen bonding, dictating its behavior in different solvent systems.[3]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.

| Solvent | Abbreviation | Type | Solubility | Molar Concentration (mM) | Temperature (°C) | Notes |

| Water | H₂O | Polar Protic | ≥ 100 mg/mL[4] | 450.07 | Not Specified | Described as having unlimited solubility at 20°C.[3] |

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | 12.5 mg/mL[4] | 56.26 | Not Specified | Requires ultrasonic treatment and heating to 60°C for optimal dissolution.[3] |

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | 44 mg/mL[5] | 198.02 | Not Specified | It is noted that moisture-absorbing DMSO reduces solubility.[5] |

| Ethanol | EtOH | Polar Protic | 44 mg/mL[3][5] | 198.02 | Not Specified | |

| Methanol | MeOH | Polar Protic | Completely Miscible[3] | Not Applicable | Not Specified | |

| Dichloromethane | DCM | Halogenated | Soluble[1][3] | Not Quantified | Not Specified | |

| Dimethylformamide | DMF | Polar Aprotic | Soluble[1][3] | Not Quantified | Not Specified | |

| Physiological Saline (0.9% NaCl) | - | Aqueous | 44 mg/mL[3] | Not Applicable | Not Specified | Highlights biocompatibility for pharmaceutical applications.[3] |

| Phosphate Buffer Saline (PBS) | PBS | Aqueous Buffer | Soluble[3] | Not Quantified | Not Specified | When formulated with 1% DMSO.[3] |

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of this compound are not extensively published, a general methodology based on standard practices for dicarboxylic acids can be employed. The following is a synthesized protocol based on common laboratory techniques.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or a pH meter for titration.

Procedure: Isothermal Shake-Flask Method

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The amount of acid should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE or other solvent-compatible membrane) into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the filtered aliquot under controlled conditions (e.g., in a vacuum oven) and weigh the remaining solid residue. The solubility can then be calculated as the mass of the dissolved acid per volume or mass of the solvent.

-

Chromatographic Method (HPLC): Dilute the filtered aliquot with a suitable mobile phase and analyze it using a calibrated HPLC method. The concentration of this compound in the saturated solution is determined by comparing the peak area to a standard curve.

-

Titration Method: For protic solvents, the concentration of the acid in the saturated solution can be determined by titration with a standardized solution of a strong base (e.g., sodium hydroxide) using a suitable indicator or a pH meter to determine the endpoint.

-

Data Analysis: The solubility is typically expressed in mg/mL or mol/L. The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound.

Caption: Workflow for determining the solubility of this compound.

References

synonyms for 3,6,9-Trioxaundecanedioic acid

An In-depth Technical Guide to 3,6,9-Trioxaundecanedioic Acid and Its Synonyms

Introduction

This compound is a chemical compound with a linear formula of C8H14O7 and a molecular weight of 222.19 g/mol .[1][2] It is characterized by a flexible polyether backbone containing three ether linkages, terminated by two carboxylic acid functional groups.[1][3] This unique structure imparts a combination of hydrophilicity, biocompatibility, and reactivity, making it a versatile building block in various scientific and industrial applications.[3][] Notably, it serves as a common polyethylene (B3416737) glycol (PEG)-based linker in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality aimed at targeted protein degradation.[1][][5] Its utility also extends to polymer synthesis, where it is used to create biodegradable polyesters and polyamides, and in the formulation of specialty coatings and adhesives.[3][]

Synonyms and Identifiers

This compound is known by a variety of synonyms and is cataloged under several chemical identifiers. These are crucial for researchers to accurately identify the compound across different databases, publications, and commercial suppliers.

| Identifier Type | Identifier | Source |

| IUPAC Name | 2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]acetic acid | [1][][6] |

| CAS Number | 13887-98-4 | [1][2][][6][7][8][9] |

| EC Number | 237-655-9 | [2][6][7][10] |

| UNII | 63VXM1976A | [1][6][10][11] |

| PubChem CID | 83793 | [1][6] |

| Beilstein/REAXYS | 1962084 | [2][7] |

| MDL Number | MFCD00044099 | [2][7][12] |

| Synonym | (2-(2-(CARBOXYMETHOXY)ETHOXY)ETHOXY)ACETIC ACID | [6][11] |

| Synonym | 2,2'-((Oxybis(ethane-2,1-diyl))bis(oxy))diacetic acid | [][6] |

| Synonym | 2,2'-[oxybis(2,1-ethanediyloxy)]bisacetic acid | [][6] |

| Synonym | Acetic acid, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- | [][6] |

| Synonym | BIS(2-(CARBOXYMETHOXY)ETHYL) ETHER | [6][11] |

| Synonym | COOH-CH2-PEG3-CH2-COOH | [] |

| Synonym | DIETHYLENE GLYCOL BIS(CARBOXYMETHYL ETHER) | [6][11] |

| Synonym | O,O′-Oxydiethylene-diglycolic acid | [7][9] |

| Synonym | PEG3-(CH2CO2H)2 | [1][5][6] |

| Synonym | TETRAGLYCOLIC ACID | [6][11] |

| Synonym | trioxaundecanedioic acid | [6] |

Chemical and Physical Properties

The physicochemical properties of this compound are fundamental to its application in research and development. Its high water solubility and dual reactive ends are particularly noteworthy.[1][]

| Property | Value | Source |

| Molecular Formula | C8H14O7 | [1][][6][8][12] |

| Molecular Weight | 222.19 g/mol | [1][2][][6][7][8][12] |

| Appearance | Liquid, Solid powder | [1][2][][7] |

| Density | 1.3 g/mL at 20 °C | [2][][5][7] |

| Boiling Point | 443.7 ± 30.0 °C at 760 mmHg | [1][][10] |

| Flash Point | 178.3 °C | [][10] |

| Refractive Index | n20/D 1.470 (lit.) | [2][][5][7][10] |

| Water Solubility | >100 mg/mL; Unlimited at 20°C | [1] |

| DMSO Solubility | 44 mg/mL (198.02 mM) | [13] |

| pKa₁ (predicted) | 3.09 ± 0.10 | [1] |

| SMILES | C(COCC(=O)O)OCCOCC(=O)O | [1][6] |

| InChI Key | HJZZQNLKBWJYPD-UHFFFAOYSA-N | [1][2][][6][7] |

Experimental Protocols

Amide Bond Formation for PROTAC Synthesis

This protocol describes the general procedure for conjugating this compound with amine-containing molecules, a key step in the synthesis of PROTACs. The terminal carboxylic acids are activated to facilitate the formation of stable amide bonds.

Methodology:

-

Dissolution: Dissolve this compound and the primary amine-containing substrate in a suitable aprotic solvent (e.g., DMF or DMSO).

-

Activation: Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) to the solution. The presence of an activating agent is necessary to convert the carboxylic acid groups into a more reactive form.[5]

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, perform an aqueous work-up to remove the coupling agents and other water-soluble byproducts. The final product is then purified using column chromatography or preparative HPLC to yield the desired amide-linked conjugate.

Deprotection of tert-Butyl Esters

In multi-step syntheses, the carboxylic acid groups of this compound are often protected as tert-butyl esters. This protocol outlines a common method for their removal.[1][8]

Methodology:

-

Dissolution: Dissolve the di-tert-butyl ester derivative of the acid in a solvent mixture of Dichloromethane (CH₂Cl₂) and Trifluoroacetic acid (TFA). A typical ratio is 3:1 (v/v).[8]

-

Reaction: Stir the solution at room temperature. The strong acidic conditions provided by TFA will cleave the tert-butyl groups, releasing isobutylene (B52900) gas and regenerating the carboxylic acids.

-

Solvent Removal: After the reaction is complete (typically monitored by TLC or LC-MS), remove the solvent and excess TFA under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or chromatography to yield the final this compound.[1]

Applications in Drug Development: PROTAC Workflow

A primary application of this compound is as a flexible, hydrophilic linker in the design of PROTACs.[1][][13] A PROTAC is a bifunctional molecule that simultaneously binds to a target Protein of Interest (POI) and an E3 ubiquitin ligase, inducing the ubiquitination and subsequent degradation of the POI by the proteasome.[1][5] The linker's role is critical, as its length and composition determine the spatial orientation of the POI and E3 ligase, which is essential for efficient ternary complex formation and subsequent protein degradation.

Caption: Workflow of targeted protein degradation by a PROTAC molecule.

References

- 1. Buy this compound | 13887-98-4 | >98% [smolecule.com]

- 2. This compound technical, = 70 T 13887-98-4 [sigmaaldrich.com]

- 3. This compound | 13887-98-4 | Benchchem [benchchem.com]

- 5. This compound | 13887-98-4 [chemicalbook.com]

- 6. This compound | C8H14O7 | CID 83793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound technical, = 70 T 13887-98-4 [sigmaaldrich.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. echemi.com [echemi.com]

- 11. This compound [drugfuture.com]

- 12. chemscene.com [chemscene.com]

- 13. selleckchem.com [selleckchem.com]

3,6,9-Trioxaundecanedioic Acid: A Comprehensive Safety and Handling Guide for Research Professionals

An In-depth Technical Review for Researchers, Scientists, and Drug Development Professionals

Introduction

3,6,9-Trioxaundecanedioic acid (CAS: 13887-98-4), also known as tetraglycolic acid, is a hydrophilic, bifunctional crosslinking agent increasingly utilized in various research and development applications. Its polyethylene (B3416737) glycol (PEG)-based structure imparts unique solubility and functional characteristics, making it a valuable component in the synthesis of biodegradable polymers and as a linker in Proteolysis-Targeting Chimeras (PROTACs).[1][2] As its use in laboratory and pharmaceutical development settings becomes more prevalent, a thorough understanding of its safety profile and proper handling procedures is critical to ensure the well-being of research personnel and to maintain experimental integrity.

This technical guide provides a comprehensive overview of the safety data for this compound, compiled from available safety data sheets (SDS), chemical databases, and supplier information. It is intended to serve as a primary reference for researchers, laboratory managers, and drug development professionals.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions and for designing appropriate storage and handling protocols.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₇ | [1][3] |

| Molecular Weight | 222.19 g/mol | [1][3] |

| Appearance | Colorless to grayish-green, viscous liquid or solid-liquid mixture | [1][4] |

| Density | 1.3 g/mL at 20 °C | [5][6] |

| Refractive Index | n20/D 1.470 | [5][6] |

| Boiling Point | 443.7 ± 30.0 °C (Predicted) | [7][8] |

| Flash Point | Not available / Not applicable | [1][5] |

| Solubility | Soluble in water, DMSO, DMF, and DCM | [4][7] |

| pKa | 3.09 ± 0.10 (Predicted for first dissociation) | [7][8] |

| Vapor Pressure | 0 Pa at 20°C | [7] |

Toxicological Data and Hazard Identification

The primary health hazard associated with this compound is its potential to cause serious eye damage.[3][8] It is classified under the Globally Harmonized System (GHS) as Eye Damage Category 1.[5][8]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Danger |

-

Eye Contact: Causes severe eye irritation and is classified as causing serious eye damage.[1][3] There is a risk of serious injury to the eyes.[1]

-

Skin Contact: May cause skin irritation.[1]

-

Ingestion: May cause digestive tract irritation.[1]

-

Inhalation: Not considered a primary route of exposure under normal handling conditions with adequate ventilation.[1]

-

Sensitization: No information is available regarding its potential as a skin sensitizer.[9]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: Not considered carcinogenic, and no specific data on mutagenicity or reproductive toxicity is currently available.[9]

Experimental Protocols for Hazard Assessment

While specific experimental reports on the toxicology of this compound are not publicly available, the classification of "Causes serious eye damage" (H318) is typically determined through standardized testing protocols. The following is a generalized description of the types of experiments used to assess skin and eye irritation.

In Vivo Eye Irritation Testing (Draize Rabbit Eye Test - OECD TG 405)

The Draize eye test, though subject to ethical concerns and increasingly being replaced by alternative methods, has historically been the standard for assessing eye irritation.

Methodology:

-

Test Animals: Albino rabbits are typically used due to their large, easily observable eyes.

-

Substance Application: A small, measured amount (e.g., 0.1 mL for liquids) of the test substance is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as an untreated control.

-

Observation: The eyes are examined for signs of irritation at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

-

Scoring: The degree of irritation to the cornea (opacity), iris, and conjunctiva (redness and swelling) is scored according to a standardized system.

-

Classification: The scores are used to determine the overall irritation potential and GHS classification. A substance causing irreversible eye damage or significant irritation that persists for a specified period is classified as causing serious eye damage.

In Vitro and Ex Vivo Alternatives to Animal Testing

Several in vitro and ex vivo methods are now recognized by regulatory bodies to reduce or replace animal testing for eye irritation. These methods often use reconstructed human corneal epithelium models or isolated animal corneas.

-

Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD TG 492): This method uses a three-dimensional model of the human corneal epithelium. The test substance is applied to the tissue surface, and cell viability is measured (e.g., via MTT assay) to predict irritation potential.

-

Bovine Corneal Opacity and Permeability (BCOP) Test (OECD TG 437): This ex vivo method uses corneas isolated from cattle. The test substance is applied to the cornea, and changes in opacity and permeability to fluorescein (B123965) are measured to assess irritation.

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing the risk of exposure to this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for any procedure involving this chemical to determine the appropriate level of PPE. The following diagram outlines a general workflow for PPE selection.

Engineering Controls

-

Work should be conducted in a well-ventilated area.[1]

-

Use of a chemical fume hood is recommended, especially if there is a potential for generating mists or aerosols.[1]

-

An eyewash station and safety shower must be readily accessible in the work area.

Storage Conditions

-

Store in a tightly closed container in a dry and well-ventilated place.[1]

-

Store at room temperature in the original container.[1] For long-term storage, some suppliers recommend colder temperatures (e.g., -20°C).[4][8]

-

Store away from incompatible materials, such as strong oxidizing agents.[1]

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

First Aid Measures

The following diagram illustrates the recommended first aid procedures for different routes of exposure.

Spill and Leak Procedures

In the event of a spill, the following steps should be taken:

-

Evacuate: Keep unnecessary personnel away from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.

-

Absorb: Use an inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust) to soak up the spill.

-

Collect: Place the absorbed material into a suitable, labeled container for chemical waste disposal.

-

Clean: Clean the contaminated surface thoroughly with a suitable solvent and then with soap and water.

-

PPE: Wear appropriate personal protective equipment during the entire cleanup process.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[1]

-

Conditions to Avoid: Excess heat and exposure to light.[1]

-

Incompatible Materials: Strong oxidizing agents.[1]

-

Hazardous Decomposition Products: Hazardous decomposition products are not expected under normal use. In a fire, carbon monoxide and carbon dioxide may be formed.[1]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[1]

Environmental Information

Specific data on the ecotoxicity, biodegradability, and bioaccumulation potential of this compound are limited. However, given its high water solubility, it is important to prevent its release into drains and waterways. Spills should be contained and disposed of as chemical waste to avoid environmental contamination. The German Water Hazard Class (WGK) for this substance is 1, indicating it is slightly hazardous to water.[5]

Disposal Considerations

All waste materials, including contaminated absorbents and PPE, should be disposed of in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the chemical to enter drains or sewer systems.

Conclusion

This compound is a valuable research chemical with a well-defined primary hazard of causing serious eye damage. By understanding its properties and adhering to the safety protocols outlined in this guide, researchers and drug development professionals can handle this compound safely and effectively. The implementation of appropriate engineering controls, the consistent use of personal protective equipment, and a clear understanding of emergency procedures are essential for maintaining a safe laboratory environment. As with all chemicals, a thorough risk assessment should be conducted before beginning any new experimental procedure.

References

- 1. This compound technical, = 70 T 13887-98-4 [sigmaaldrich.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. Draize test - Wikipedia [en.wikipedia.org]

- 4. aniara.com [aniara.com]

- 5. ecetoc.org [ecetoc.org]

- 6. criver.com [criver.com]

- 7. Alternatives to In Vivo Draize Rabbit Eye and Skin Irritation Tests with a Focus on 3D Reconstructed Human Cornea-Like Epithelium and Epidermis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C8H14O7 | CID 83793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide on 3,6,9-Trioxaundecanedioic Acid: From Historical Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6,9-Trioxaundecanedioic acid, a bifunctional oligoethylene glycol derivative, has emerged from relative obscurity to become a critical component in modern drug development, most notably as a flexible linker in Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the compound, from its early 20th-century discovery to its current pivotal role in targeted protein degradation. This document details its physicochemical properties, historical and modern synthesis methodologies, and its mechanism of action in PROTACs, providing researchers and drug development professionals with a thorough understanding of this versatile molecule.

Introduction

This compound, also known by its CAS Number 13887-98-4, is a dicarboxylic acid featuring a flexible triethylene glycol backbone. Its structure imparts unique properties, including high water solubility and a defined length, making it an ideal building block in various chemical and biomedical applications.[1] Initially explored in the early 20th century as part of a broader investigation into ether-acids, its true potential was not fully realized until the advent of sophisticated drug delivery systems and, more recently, the revolutionary field of targeted protein degradation.

In contemporary research, this compound is most recognized for its use as a linker molecule in the synthesis of PROTACs.[1] These heterobifunctional molecules are at the forefront of therapeutic innovation, offering the ability to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. The linker, for which this compound is a prime example, plays a crucial role in the efficacy of a PROTAC, dictating the spatial orientation of the two active ends of the molecule and influencing its pharmacokinetic properties. Beyond PROTACs, this acid finds utility in the formulation of biodegradable polymers, specialized coatings, and as a precursor in various chemical syntheses.[]

Physicochemical Properties

The utility of this compound in diverse applications is a direct result of its distinct chemical and physical characteristics. A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₇ | [3][4] |

| Molecular Weight | 222.19 g/mol | [3][4] |

| CAS Number | 13887-98-4 | [5][6] |

| Beilstein Registry No. | 1962084 | [7] |

| Appearance | Liquid | [] |

| Density | 1.3 g/mL at 20 °C | [] |

| Refractive Index (n20/D) | 1.470 | [] |

| Boiling Point | 443.7 ± 30.0 °C at 760 mmHg | [] |

| Water Solubility | High | [1] |

| pKa₁ | 3.09 ± 0.10 (Predicted) | |

| LogP | -1.33 | [8] |

Discovery and History

The first documented synthesis of this compound can be traced back to the work of the Finnish chemists M. H. Palomaa and A. Kenetti, published in 1931 in the German journal Berichte der deutschen chemischen Gesellschaft. Their research focused on the preparation and properties of various ether-acids. The synthesis was achieved through a Williamson ether synthesis, reacting the disodium (B8443419) salt of triethylene glycol with sodium chloroacetate (B1199739). This foundational work laid the groundwork for future investigations into oligoethylene glycol derivatives, although the compound remained a relatively niche chemical for several decades. Its resurgence in recent years is a testament to the enduring value of fundamental chemical synthesis in enabling cutting-edge biomedical technologies.

Experimental Protocols

Historical Synthesis: The Palomaa and Kenetti Method (1931)

The original synthesis of this compound, as described by Palomaa and Kenetti, is a classic example of the Williamson ether synthesis. This method, while foundational, may not be the most efficient by modern standards but is presented here for its historical significance.

Materials:

-

Triethylene glycol

-

Sodium metal

-

Sodium chloroacetate

-

Ethanol (B145695) (absolute)

-

Diethyl ether

-

Hydrochloric acid

Procedure:

-

Preparation of the Disodium Salt of Triethylene Glycol: In a flask equipped with a reflux condenser, dissolve a known quantity of triethylene glycol in absolute ethanol. Carefully add stoichiometric equivalents of sodium metal in small portions. The reaction is exothermic and produces hydrogen gas. The mixture is heated to ensure complete reaction, resulting in a solution of the disodium salt of triethylene glycol.

-

Williamson Ether Synthesis: To the solution of the disodium salt, add a solution of sodium chloroacetate in absolute ethanol. The reaction mixture is refluxed for several hours to facilitate the nucleophilic substitution. Sodium chloride will precipitate during the reaction.

-

Workup and Isolation: After cooling, the precipitated sodium chloride is removed by filtration. The ethanol is then removed from the filtrate by distillation. The remaining residue is dissolved in water and acidified with hydrochloric acid.

-

Purification: The acidified aqueous solution is then extracted with diethyl ether. The ether extracts are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the ether is evaporated to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure or crystallization.

Modern Synthesis: Oxidation of Triethylene Glycol

A more contemporary and efficient method for the synthesis of this compound involves the direct oxidation of triethylene glycol. This method often employs a platinum-based catalyst.

Materials:

-

Triethylene glycol

-

Platinum on carbon catalyst (e.g., 5% Pt/C)

-

Oxygen gas

-

Water

-

Sodium hydroxide (B78521) (for pH adjustment)

Procedure:

-

Reaction Setup: A pressure reactor is charged with triethylene glycol and water. The platinum on carbon catalyst is then added to the mixture.

-

Oxidation: The reactor is sealed and pressurized with oxygen. The reaction mixture is heated to a specified temperature (e.g., 70-90°C) and stirred vigorously to ensure efficient mixing of the reactants and catalyst. The pH of the reaction mixture may be maintained at a slightly alkaline level by the addition of a base like sodium hydroxide.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

-

Workup and Isolation: Upon completion of the reaction, the reactor is cooled, and the catalyst is removed by filtration. The aqueous solution is then acidified with a mineral acid (e.g., hydrochloric acid).

-

Purification: The water is removed under reduced pressure to yield the crude dicarboxylic acid. The product can be further purified by recrystallization or chromatography.

Role in PROTAC Technology

The most significant contemporary application of this compound is as a linker in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.

The function of the PROTAC is to bring the POI into close proximity with the E3 ligase, thereby inducing the ubiquitination of the POI. The polyubiquitinated protein is then recognized and degraded by the proteasome, the cell's natural protein degradation machinery. This process effectively eliminates the target protein from the cell.

The linker, often derived from this compound, is not merely a passive spacer. Its length, flexibility, and chemical composition are critical for the proper formation of the ternary complex (POI-PROTAC-E3 ligase) and, consequently, for the efficiency of protein degradation. The triethylene glycol unit in this compound provides a desirable balance of hydrophilicity and flexibility, which can enhance the solubility and cell permeability of the PROTAC molecule.

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC molecule in targeted protein degradation.

Logical Workflow for PROTAC Synthesis using this compound

The synthesis of a PROTAC is a multi-step process that involves the strategic connection of the POI ligand and the E3 ligase ligand via the linker. This compound is a versatile starting material for creating the linker component.

Conclusion

This compound has traversed a remarkable journey from a subject of early 20th-century academic curiosity to a cornerstone of modern, cutting-edge pharmaceutical research. Its inherent properties of hydrophilicity, flexibility, and bifunctionality make it an exceptionally valuable tool for drug development professionals. The rise of PROTAC technology has cast a spotlight on the critical role of linkers, and this compound has proven to be a versatile and effective building block in this context. A thorough understanding of its history, synthesis, and application is essential for researchers aiming to design the next generation of targeted therapeutics. As the field of targeted protein degradation continues to evolve, the demand for well-characterized and adaptable linker technologies will undoubtedly grow, ensuring that this compound and its derivatives will remain central to the advancement of medicine for the foreseeable future.

References

- 1. Buy this compound | 13887-98-4 | >98% [smolecule.com]

- 3. This compound | C8H14O7 | CID 83793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ether synthesis by etherification (alkylation) [organic-chemistry.org]

- 5. scbt.com [scbt.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. 3,6,9-三氧十一碳二元酸 technical, ≥70% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 8. Human Metabolome Database: Showing metabocard for 2,2'-[oxybis(2,1-ethanediyloxy)]bis-Acetic acid (HMDB0341245) [hmdb.ca]

Theoretical Properties of PEG3 Dicarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of PEG3 dicarboxylic acid, a homobifunctional crosslinker pivotal in bioconjugation and drug delivery systems. This document outlines its physicochemical characteristics, relevant experimental protocols, and the fundamental principles of its application in modifying therapeutic molecules.

Core Physicochemical Properties

PEG3 dicarboxylic acid is a hydrophilic linker molecule characterized by a short polyethylene (B3416737) glycol (PEG) chain flanked by two carboxylic acid groups.[1] This structure imparts desirable properties for crosslinking and conjugation, particularly in aqueous environments. The terminal carboxylic acids can be activated to react with primary amine groups, forming stable amide bonds.[2][3]

Quantitative Data Summary

A summary of the key physicochemical properties of PEG3 dicarboxylic acid is presented in Table 1. These values are essential for understanding the molecule's behavior in experimental settings.

| Property | Value | Source |

| Molecular Weight | 294.3 g/mol | [1] |

| Molecular Formula | C12H22O8 | [1] |

| IUPAC Name | 3-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | [1] |

| CAS Number | 31127-85-2 | [1] |

| Solubility | Good in water and polar organic solvents | [1][4] |

| Predicted pKa | 4.28 ± 0.10 (for the similar m-PEG3-acid) | [5] |

Applications in Bioconjugation and Drug Development

The primary application of PEG3 dicarboxylic acid is as a linker molecule in bioconjugation. The process of covalently attaching PEG chains to molecules, known as PEGylation, can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[6]

The Impact of PEGylation

PEGylation can confer several advantages to a therapeutic molecule:

-

Increased Circulation Time: The hydrodynamic size of the PEGylated molecule is increased, which reduces renal clearance and prolongs its presence in the bloodstream.[6][7]

-

Improved Solubility: The hydrophilic nature of the PEG chain enhances the solubility of hydrophobic drugs in aqueous media.[6][8][9]

-

Reduced Immunogenicity: The PEG chain can mask the therapeutic molecule from the host's immune system, reducing its immunogenic and antigenic effects.[6][10]

-

Enhanced Stability: PEGylation can protect the conjugated molecule from enzymatic degradation.[6][8]

-

Altered Tissue Distribution: The physicochemical changes induced by PEGylation can modify the biodistribution of a drug.[11][12]

These benefits are particularly valuable in the development of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[][14] In ADCs, the PEG linker connects the antibody to the cytotoxic payload, influencing the stability, solubility, and overall efficacy of the conjugate.[]

Experimental Protocols

The following sections detail representative experimental protocols for the activation of carboxylic acid groups and a general bioconjugation procedure.

Activation of Carboxylic Acid Groups with EDC/NHS Chemistry

To react with primary amines, the carboxylic acid groups of PEG3 dicarboxylic acid must first be activated. A common method is the use of a water-soluble carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).

Materials:

-

PEG3 dicarboxylic acid

-

EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Activation Buffer (e.g., MES buffer, pH 4.5-6.0)

-

Molecule containing a primary amine (e.g., protein, peptide)

-

Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Dissolve PEG3 dicarboxylic acid in the activation buffer.

-

Add a molar excess of EDC and NHS to the solution. The reaction mixture is typically stirred for 15-30 minutes at room temperature to form the NHS ester.

-

Introduce the amine-containing molecule to the activated PEG3 dicarboxylic acid solution. The pH of the reaction mixture should be adjusted to 7.2-8.5 to facilitate the reaction with the primary amine.

-

Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

-

Quench the reaction by adding a quenching solution to consume any unreacted NHS esters.

-

Purify the resulting conjugate to remove unreacted reagents and byproducts.

Characterization of the Conjugate

The successful conjugation and the purity of the final product can be confirmed using various analytical techniques:

-

SDS-PAGE: To visualize the increase in molecular weight of a protein after conjugation.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the conjugate and confirm the number of attached PEG linkers.

-

HPLC (Size-Exclusion or Reversed-Phase): To assess the purity of the conjugate and separate it from unconjugated materials.

-

NMR Spectroscopy: To provide detailed structural information of the linker and the conjugate.

Visualizing Key Processes

The following diagrams illustrate the conceptual workflows and relationships central to the application of PEG3 dicarboxylic acid.

Caption: A typical workflow for bioconjugation using PEG3 dicarboxylic acid.

Caption: The consequential benefits of PEGylation on a therapeutic molecule.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. PEG3-(CH2CO2H)2, 13887-98-4 | BroadPharm [broadpharm.com]

- 3. PEG Acid | PEG Carboxylic Acid | COOH PEG | Acid Linkers | AxisPharm [axispharm.com]

- 4. PEG3 dicarboxylic acid [chemicalbook.com]

- 5. m-PEG3-acid | 209542-49-4 [chemicalbook.com]

- 6. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pegylation: a novel process for modifying pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. purepeg.com [purepeg.com]

- 9. creativepegworks.com [creativepegworks.com]

- 10. PEGylation - Wikipedia [en.wikipedia.org]

- 11. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 14. medchemexpress.com [medchemexpress.com]

Spectroscopic Profile of 3,6,9-Trioxaundecanedioic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 3,6,9-trioxaundecanedioic acid (CAS No. 13887-98-4), a molecule of significant interest in drug development and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Introduction

This compound, also known as tetraglycolic acid, is a dicarboxylic acid featuring a polyether backbone. Its structure lends itself to applications as a hydrophilic linker in proteomics, a cross-linking agent, and a building block in the synthesis of novel polymers and hydrogels. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in these applications. This guide presents available experimental mass spectrometry data and computationally predicted NMR and IR spectral data, alongside generalized experimental protocols.

Spectroscopic Data

The following sections summarize the key spectral data for this compound. Due to the limited availability of public experimental NMR and IR spectra, predicted data is provided for these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~12.5 | Singlet (broad) | 2H, -COOH |

| ~4.05 | Singlet | 4H, -O-CH₂-COOH |

| ~3.60 | Triplet | 4H, -O-CH₂-CH₂-O- |

| ~3.50 | Triplet | 4H, -O-CH₂-CH₂-O- |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~171.5 | -COOH |

| ~70.0 | -O-CH₂-COOH |

| ~69.5 | -O-CH₂-CH₂-O- |

| ~68.0 | -O-CH₂-CH₂-O- |

Infrared (IR) Spectroscopy

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| 1710-1760 | Strong | C=O stretch (Carboxylic Acid) |

| 1050-1150 | Strong | C-O stretch (Ether) |

| 1210-1320 | Medium | C-O stretch (Carboxylic Acid) |

| 910-950 | Medium, Broad | O-H bend (Carboxylic Acid) |

Mass Spectrometry (MS)

Experimental data obtained from LC-ESI-QTOF mass spectrometry.

Table 3: Mass Spectrometry Data [1]

| Parameter | Value |

| Molecular Formula | C₈H₁₄O₇ |

| Molecular Weight | 222.19 g/mol |

| Ionization Mode | ESI Positive |

| Precursor m/z | 223.0812 |

| Precursor Adduct | [M+H]⁺ |

Table 4: Major Fragmentation Peaks (MS²) [1]

| m/z | Relative Intensity |

| 177.0751 | 999 |

| 103.0386 | 621 |

| 121.0488 | 123 |

| 119.0681 | 10 |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of polyether dicarboxylic acids like this compound. Instrument parameters and sample preparation may require optimization for specific applications.

NMR Spectroscopy

-

Sample Preparation : Dissolve an appropriate amount of the sample (typically 5-25 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The concentration should be sufficient to obtain a good signal-to-noise ratio.

-

¹H NMR Acquisition : Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation : For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) is a suitable technique that requires minimal sample preparation.

-

Data Acquisition : Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal or salt plates should be acquired and subtracted from the sample spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation : Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., a mixture of water and methanol (B129727) or acetonitrile).

-

Chromatography : Employ a reverse-phase C18 column with a gradient elution profile. A typical mobile phase system consists of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Solvent B).

-

Mass Spectrometry : Utilize an electrospray ionization (ESI) source, typically in positive ion mode for this compound. Acquire full scan mass spectra to identify the precursor ion and tandem mass spectra (MS/MS) for structural elucidation through fragmentation analysis.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the comprehensive spectroscopic characterization of a dicarboxylic acid.

Caption: Generalized workflow for the spectroscopic analysis of this compound.

References

Unlocking the Potential of 3,6,9-Trioxaundecanedioic Acid: A Technical Guide for Researchers

An In-depth Exploration of Promising Research Frontiers for a Versatile Polyether Dicarboxylic Acid

For Immediate Release

Shanghai, China – December 12, 2025 – 3,6,9-Trioxaundecanedioic acid, a bifunctional molecule featuring a flexible polyethylene (B3416737) glycol (PEG) backbone and terminal carboxylic acid groups, is poised to enable significant advancements across multiple scientific disciplines. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its properties and explores key potential research areas, complete with experimental considerations and illustrative pathways for its application.

Core Properties and Characteristics

This compound (CAS RN: 13887-98-4) is a viscous, water-soluble liquid with a molecular formula of C8H14O7 and a molecular weight of 222.19 g/mol .[][2] Its structure, characterized by a flexible three-unit PEG chain terminating in two carboxylic acid moieties, imparts a unique combination of hydrophilicity, biocompatibility, and chemical reactivity. These properties make it an attractive building block for the synthesis of novel materials and therapeutics.

| Property | Value | References |

| Molecular Formula | C8H14O7 | [] |

| Molecular Weight | 222.19 g/mol | [] |

| CAS Number | 13887-98-4 | [2] |

| Appearance | Viscous Liquid | [] |

| Solubility | Soluble in water, DMSO, DMF | |

| Density | ~1.3 g/mL at 20°C | [] |

| Refractive Index | n20/D ~1.470 | [] |

Potential Research Area: Proteolysis-Targeting Chimeras (PROTACs)

The most prominent application of this compound is as a flexible linker in the development of Proteolysis-Targeting Chimeras (PROTACs).[3][4][5][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in a PROTAC's efficacy, influencing the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase).

The hydrophilic and flexible nature of the this compound linker can enhance the solubility and cell permeability of the resulting PROTAC, crucial parameters for its biological activity.[6] The dicarboxylic acid functionality allows for straightforward amide bond formation with amine-containing ligands for the target protein and the E3 ligase.

Experimental Workflow for PROTAC Synthesis:

The synthesis of a PROTAC using this compound as a linker typically involves a stepwise approach:

-

Activation of Carboxylic Acid: One of the carboxylic acid groups of this compound is activated, often using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

-

Coupling to the First Ligand: The activated acid is then reacted with the amine group of the first ligand (either the target protein ligand or the E3 ligase ligand) to form an amide bond.

-

Purification: The mono-functionalized linker-ligand conjugate is purified to remove unreacted starting materials.

-

Activation of the Second Carboxylic Acid: The remaining carboxylic acid on the linker is then activated using the same or a different coupling method.

-

Coupling to the Second Ligand: The activated linker-ligand conjugate is reacted with the amine group of the second ligand to form the final PROTAC molecule.

-

Final Purification: The PROTAC is purified to a high degree using techniques such as preparative HPLC.

Potential Research Area: Biodegradable Polymers and Hydrogels

The presence of ester-like ether linkages and terminal carboxylic acids makes this compound a promising monomer for the synthesis of biodegradable polymers, such as polyesters and polyamides.[] These polymers could find applications in drug delivery, tissue engineering, and as environmentally friendly plastics.[]

Polymer Synthesis:

Polycondensation of this compound with a diol would yield a polyester (B1180765). The properties of the resulting polymer, such as its flexibility, degradation rate, and mechanical strength, could be tuned by the choice of the diol co-monomer.

Hydrogel Formation:

The dicarboxylic acid functionality allows for cross-linking with multi-armed PEG amines or other suitable cross-linkers to form hydrogels.[4] These hydrogels could be designed to be biodegradable and stimuli-responsive, making them excellent candidates for controlled drug release systems. The flexible PEG backbone of the diacid would contribute to the elasticity and water-retention capacity of the hydrogel network.

Experimental Protocol for Polyester Synthesis:

A representative protocol for the synthesis of a polyester from this compound and a diol (e.g., 1,4-butanediol) would involve:

-

Monomer Stoichiometry: Equimolar amounts of this compound and the diol are combined in a reaction vessel.

-

Catalyst Addition: A suitable polycondensation catalyst, such as tin(II) 2-ethylhexanoate, is added.

-

Polycondensation Reaction: The mixture is heated under an inert atmosphere (e.g., nitrogen) with continuous stirring. The reaction temperature is gradually increased, and a vacuum is applied to remove the water byproduct and drive the reaction to completion.

-

Polymer Isolation and Characterization: The resulting polyester is cooled, dissolved in a suitable solvent, and precipitated in a non-solvent to purify it. The polymer is then dried under vacuum. Characterization would involve techniques like Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, Nuclear Magnetic Resonance (NMR) to confirm the structure, and Differential Scanning Calorimetry (DSC) to determine thermal properties like the glass transition temperature and melting point.

Potential Research Area: Metal-Organic Frameworks (MOFs) and Coordination Polymers

The dicarboxylic acid functionality of this compound makes it a suitable organic linker for the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers.[7][8] The flexibility of its backbone could lead to the formation of novel network topologies with interesting properties for gas storage, catalysis, or sensing applications.[7][8]

Research in this area would involve reacting this compound with various metal salts under different solvothermal conditions to explore the resulting crystal structures. The flexibility of the linker may allow for the formation of dynamic frameworks that can respond to external stimuli.

Conclusion

This compound presents a versatile platform for innovation in drug discovery, materials science, and nanotechnology. Its unique combination of a flexible, hydrophilic PEG core and reactive terminal carboxylic acids opens up a wide array of research possibilities. This guide has outlined several key areas of investigation, providing a foundation for researchers to explore and unlock the full potential of this promising molecule. The detailed experimental considerations and illustrative workflows are intended to serve as a starting point for the design and execution of novel research projects in these exciting fields.

References

- 2. digitalcommons.fiu.edu [digitalcommons.fiu.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 7. benchchem.com [benchchem.com]

- 8. Metal-Organic Frameworks: Carboxylic Acid Ligands [bldpharm.com]

A Technical Guide to 3,6,9-Trioxaundecanedioic Acid: A Versatile Linker in Modern Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6,9-Trioxaundecanedioic acid (TODA) is a homobifunctional crosslinker characterized by a hydrophilic polyethylene (B3416737) glycol (PEG) backbone terminated by two carboxylic acid groups.[1][2] Its structure imparts a unique combination of properties, including high water solubility and flexible, defined-length spacing, making it a valuable building block in several scientific domains.[3][] In the pharmaceutical industry, TODA and its derivatives are increasingly employed as linkers in the design of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[3][5][6] The PEG spacer enhances the solubility and pharmacokinetic profiles of conjugated molecules, while the terminal carboxylic acid groups allow for straightforward covalent attachment to amine-containing molecules via stable amide bonds.[1][2] This guide provides a comprehensive overview of TODA's properties, its applications in drug development, relevant experimental protocols, and the logical frameworks governing its use.